molecular formula C21H24N2O4 B268919 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Numéro de catalogue B268919
Poids moléculaire: 368.4 g/mol
Clé InChI: YDXHGNRWPRDSPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that is involved in various signaling pathways and is expressed in immune cells, including B-cells and mast cells. TAK-659 has shown potential in treating various autoimmune diseases, cancers, and inflammatory disorders.

Mécanisme D'action

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide targets SYK, a key signaling molecule that is involved in various cellular processes, including B-cell receptor signaling, Fc receptor signaling, and integrin signaling. By inhibiting SYK, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide blocks the activation of downstream signaling pathways, leading to the suppression of immune cell activation and proliferation. This mechanism of action makes 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide an attractive therapeutic target for various diseases that involve abnormal immune cell activation.
Biochemical and Physiological Effects:
3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to have potent inhibitory effects on SYK activity in vitro and in vivo. In preclinical studies, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to suppress B-cell activation and proliferation, reduce inflammation, and inhibit tumor growth. In clinical trials, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has demonstrated a favorable safety profile and has shown promising efficacy in treating autoimmune diseases and cancers.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is its specificity for SYK, which reduces the potential for off-target effects. Additionally, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has shown good oral bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, one limitation of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is its low solubility, which can affect its bioavailability and limit its use in certain formulations.

Orientations Futures

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has shown great potential in treating various diseases, and future research will focus on its further development and optimization. Some of the future directions for 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide include:
1. Investigating the combination of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide with other therapeutic agents to enhance its efficacy.
2. Developing new formulations of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide to improve its solubility and bioavailability.
3. Investigating the potential of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in treating other diseases, such as inflammatory bowel disease and psoriasis.
4. Conducting further clinical trials to evaluate the safety and efficacy of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in larger patient populations.
Conclusion:
3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a small molecule inhibitor that targets SYK and has shown promising results in treating various diseases, including autoimmune diseases, cancers, and inflammatory disorders. The synthesis of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been optimized to produce high yields of the compound, and its mechanism of action involves the inhibition of SYK activity. 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has demonstrated potent inhibitory effects on SYK activity in vitro and in vivo, and has shown a favorable safety profile in clinical trials. Future research will focus on its further development and optimization for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves several steps that start with the reaction of 4-aminobenzamide with tetrahydro-2-furanylmethyl isocyanide to form an intermediate. The intermediate is then reacted with ethyl chloroformate to yield the final product, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. The synthesis of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been reported in several scientific journals, and the method has been optimized to produce high yields of the compound.

Applications De Recherche Scientifique

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The compound has shown promising results in treating autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has also demonstrated anti-cancer activity in various types of tumors, including lymphoma, leukemia, and solid tumors. Additionally, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been investigated for its potential in treating inflammatory disorders, such as asthma and allergic rhinitis.

Propriétés

Nom du produit

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Formule moléculaire

C21H24N2O4

Poids moléculaire

368.4 g/mol

Nom IUPAC

3-ethoxy-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C21H24N2O4/c1-2-26-18-6-3-5-16(13-18)21(25)23-17-10-8-15(9-11-17)20(24)22-14-19-7-4-12-27-19/h3,5-6,8-11,13,19H,2,4,7,12,14H2,1H3,(H,22,24)(H,23,25)

Clé InChI

YDXHGNRWPRDSPV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

SMILES canonique

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.